molecular formula C10H11NO3 B1453941 2-Cyclobutoxypyridine-4-carboxylic acid CAS No. 1247662-13-0

2-Cyclobutoxypyridine-4-carboxylic acid

Cat. No. B1453941
CAS RN: 1247662-13-0
M. Wt: 193.2 g/mol
InChI Key: UZGFTJROENGNCP-UHFFFAOYSA-N
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Description

“2-Cyclobutoxypyridine-4-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 193.2 and is commonly known as CBPC. It consists of a pyridine ring with a cyclobutane ring fused onto it.


Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biological Activity and Complex Formation

2-Cyclobutoxypyridine-4-carboxylic acid and its derivatives have been explored for their potential in various biological activities. The incorporation of carboxylic acid functionalities into 2,2′-bipyridine has been studied for the synthesis of new ruthenium(II) complexes. These complexes have shown significant promise in DNA/protein interactions, antioxidant activities, and cytotoxicity against various human cancer cells, offering a potential pathway for the development of new therapeutic agents. The complexes bind to CT-DNA via groove binding and exhibit substantial cytotoxic specificity towards cancer cells only, highlighting their potential in targeted cancer therapy (Sathiya Kamatchi et al., 2017).

Photophysical Studies and Luminescence

Synthetic approaches have been developed for derivatives of 2,2′-bipyridine-6-carboxylic acids, leading to the formation of organic-soluble lanthanide complexes. These complexes have been studied for their photophysical properties. The research on these compounds contributes to a deeper understanding of their luminescent behaviors, which could be pivotal for applications in lighting, displays, and bioimaging technologies (Krinochkin et al., 2019).

Anticancer and Antiviral Evaluation

Squaric acid derivatives, including those related to this compound, have shown versatility in medicinal chemistry, notably as bioisosteric replacements for functional groups such as carboxylic acids. Preliminary investigations into their application as nucleobase substitutes in nucleosides have been reported, providing insights into their potential for anticancer and antiviral evaluations. These derivatives represent a novel class of compounds with promising biomedical applications (Lu et al., 2017).

Synthesis and Chemical Transformations

The practical synthesis and transformation of pyridine derivatives, including those involving this compound, have been extensively explored. Methods such as multicomponent reactions and cyclocondensation have been employed to generate enantiopure pyridines, highlighting the chemical versatility and potential applications of these compounds in organic synthesis and drug development (Eidamshaus et al., 2011).

Safety and Hazards

The safety information for “2-Cyclobutoxypyridine-4-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyclobutyloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-4-5-11-9(6-7)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGFTJROENGNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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